

## Validating Taladegib's Therapeutic Effect: A Comparative Guide to Multi-Modality Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imaging modalities used to validate the therapeutic effect of Taladegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway. Taladegib is under investigation for its anti-fibrotic and anti-tumor activities, notably in Idiopathic Pulmonary Fibrosis (IPF) and various solid tumors. This document outlines the experimental data and protocols supporting its validation, offering a comparative analysis with alternative approaches.

## Introduction to Taladegib and the Hedgehog Signaling Pathway

Taladegib (formerly LY2940680, also known as ENV-101) is a small molecule inhibitor that targets the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway. Dysregulation of the Hh pathway is implicated in the progression of fibrotic diseases like IPF and the growth of certain cancers.[1] By inhibiting SMO, Taladegib aims to suppress the downstream activation of GLI transcription factors, thereby mitigating the pathological effects of aberrant Hh signaling.

# Data Presentation: Quantitative Imaging in Idiopathic Pulmonary Fibrosis







Taladegib has shown promise in a Phase 2a clinical trial (NCT04968574) for patients with IPF. [1][2] The primary imaging modality used for efficacy assessment was High-Resolution Computed Tomography (HRCT), with post-hoc analysis employing advanced deep learning-based quantitative CT (qCT) algorithms.[3]



| lmaging<br>Modality | Quantitative<br>Endpoint                               | Taladegib<br>Treatment Arm<br>(Change from<br>Baseline) | Placebo Arm<br>(Change from<br>Baseline) | Key Findings                                                                     |
|---------------------|--------------------------------------------------------|---------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|
| HRCT                | Total Lung<br>Capacity (TLC)                           | Statistically<br>significant<br>increase                | Stable or<br>worsened                    | Taladegib demonstrated an improvement in lung volume compared to placebo.[4][5]  |
| qCT (Fibr8)         | Percent Quantitative Lung Fibrosis (%QLF)              | Reduction                                               | Stable or<br>worsened                    | Indicates a potential reversal of key measures of lung fibrosis. [3][4]          |
| qCT (Lung8)         | Lung Volume                                            | +142.28 mL                                              | -113.07 mL                               | Significant improvement in lung volume with Taladegib treatment.                 |
| qCT (Vascul8)       | Pulmonary<br>Vessel Volume                             | Reduction                                               | Not specified                            | First clinical evidence of an IPF treatment reducing pulmonary vessel volume.[3] |
| qCT                 | Percent Quantitative Interstitial Lung Disease (%QILD) | Reduction                                               | Stable or<br>worsened                    | Suggests a decrease in the extent of interstitial lung disease.[4]               |
| qCT                 | Percent<br>Quantitative                                | Reduction                                               | Stable or worsened                       | Indicates a reduction in ground glass                                            |



Ground Glass opacities, a

(%QGG) feature of lung

inflammation

and/or fibrosis.[4]

#### **Data Presentation: Imaging in Solid Tumors**

In oncology, the evaluation of Taladegib's therapeutic effect in advanced solid tumors is currently being investigated in a Phase 2 clinical trial (NCT05199584). The primary imaging-based endpoint is the Objective Response Rate (ORR) as determined by the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

| Imaging Modality | Quantitative<br>Endpoint | Description           | Application in Taladegib Trials |
|------------------|--------------------------|-----------------------|---------------------------------|
|                  |                          | Standardized criteria | Primary endpoint for            |
|                  |                          | to measure tumor size | assessing tumor                 |
|                  |                          | and assess response   | response in the                 |
| CT / MDI         | RECIST 1.1               | to treatment          | ongoing Phase 2 trial           |
| CT / MRI         | RECIST 1.1               | (Complete Response,   | for advanced solid              |
|                  |                          | Partial Response,     | tumors with PTCH1               |
|                  |                          | Stable Disease,       | loss of function                |
|                  |                          | Progressive Disease). | mutations.[6]                   |

While RECIST 1.1 is the current standard for the Taladegib oncology trial, multi-modal imaging techniques offer the potential for a more comprehensive assessment of treatment response. For instance, Positron Emission Tomography (PET) using tracers like [18F]-fluoromisonidazole (FMISO) has been used to monitor the response to other Hedgehog inhibitors by imaging tumor hypoxia.[4] This suggests a potential future application for Taladegib to provide functional information alongside the anatomical data from CT or MRI.

# Experimental Protocols High-Resolution Computed Tomography (HRCT) for Idiopathic Pulmonary Fibrosis



A typical HRCT protocol for IPF clinical trials, as recommended by the Pulmonary Fibrosis Foundation, involves the following:

- Patient Preparation: No oral or IV contrast is administered.
- · Acquisition:
  - Supine Inspiratory Scan: Patients are instructed to take a deep breath and hold it. Scans are acquired from the lung apices to the bases.
  - Supine Expiratory Scan: Patients are instructed to exhale fully and hold their breath. This
    helps to assess air trapping.
  - Prone Inspiratory Scan (Optional): Performed if dependent atelectasis (density in the lower parts of the lungs due to gravity) is observed on the supine images.
- Technical Parameters:
  - Slice Thickness: ≤ 1.5 mm
  - Collimation: 0.5-1.25 mm
  - Scan Time: As short as possible to minimize motion artifacts.
  - Reconstruction Algorithm: High-spatial-frequency (sharp) algorithm.
- Radiation Dose: Kept as low as reasonably achievable (ALARA).

## Quantitative CT (qCT) with Deep Learning Algorithms (Lung8, Vascul8, Fibr8)

While the specific, proprietary details of these algorithms are not publicly disclosed, the general methodology involves:

• Image Segmentation: The deep learning algorithm automatically identifies and segments the lung parenchyma, airways, and pulmonary vasculature from the HRCT images.



- Feature Extraction and Classification: The algorithm analyzes the texture and density of the lung tissue to classify different patterns, such as normal lung, ground-glass opacity, reticulation, and honeycombing.
- Quantification:
  - Lung8: Calculates the total lung volume.
  - Vascul8: Quantifies the volume of the pulmonary vasculature.
  - Fibr8: Measures the extent of fibrotic tissue within the lungs.
- Data Output: The algorithms provide quantitative data on the volume and percentage of different lung tissue characteristics, allowing for an objective assessment of disease severity and treatment response.

#### **RECIST 1.1 for Solid Tumors**

The RECIST 1.1 protocol for assessing tumor response in clinical trials includes:

- · Baseline Assessment:
  - Lesion Selection: Up to five target lesions (and a maximum of two per organ) are selected for measurement. Lesions must be measurable (≥10 mm in longest diameter for non-nodal lesions, ≥15 mm in short axis for lymph nodes on CT).
  - Measurement: The longest diameter of each target lesion (or short axis for lymph nodes)
     is measured. The sum of the diameters (SOD) of all target lesions is calculated.
- Follow-up Assessments:
  - The same target lesions are measured at each follow-up imaging session.
  - The SOD is compared to the baseline SOD to determine the response.
- Response Criteria:
  - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to baseline.
- Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: The Hedgehog signaling pathway and the mechanism of action of Taladegib.







Click to download full resolution via product page

Caption: Experimental workflow for validating Taladegib's therapeutic effect.



Click to download full resolution via product page

Caption: Logical comparison of Taladegib with other Hedgehog pathway inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quantitative CT analysis of idiopathic pulmonary fibrosis and correlation with lung function study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative CT-derived vessel metrics in idiopathic pulmonary fibrosis: A structure—function study PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]
- 4. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of the role of quantitative CT in the prognostication and disease monitoring of interstitial lung disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of HRCT Scans in the Diagnosis of IPF: Improving Communication Between Pulmonologists and Radiologists PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating Taladegib's Therapeutic Effect: A Comparative Guide to Multi-Modality Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789180#validating-taladegib-s-therapeutic-effect-with-multiple-imaging-modalities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com